molecular formula C6H4N4O2 B3356348 2,7(1H,8H)-Pteridinedione CAS No. 65882-62-4

2,7(1H,8H)-Pteridinedione

Cat. No. B3356348
CAS RN: 65882-62-4
M. Wt: 164.12 g/mol
InChI Key: JZKLCHHLYGNHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7(1H,8H)-Pteridinedione, also known as 1,8-naphthyridine-2,7-diol, is a chemical compound used for research and development . It’s a part of the 1,8-naphthyridines class of heterocyclic compounds .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 2,7(1H,8H)-Pteridinedione, has been a subject of considerable interest due to their wide applicability in medicinal chemistry and materials science . The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .

Scientific Research Applications

1. Metal Complexes and Spectroscopic Characteristics

2,7(1H,8H)-Pteridinedione, also known as lumazine, has been involved in the preparation of various metal complexes. Goodgame and Schmidt (1979) described the synthesis of complexes with divalent metal ions using lumazine, highlighting its role in the formation of electronic, infrared, and e.s.r. spectra of these complexes (Goodgame & Schmidt, 1979). Katoh et al. (1993) synthesized 3-(Aryl)substituted 2,4(1H,3H)-Pteridinediones and discussed their absorption and fluorescence spectroscopic characteristics, emphasizing the importance of lumazine derivatives in spectroscopy studies (Katoh et al., 1993).

2. Applications in Photovoltaic Cells

Research by Anandan, Latha, and Maruthamuthu (2002) demonstrated the use of mixed ligand complexes of Ru(II) with 2,4-(1H,3H)-Pteridinedione in electrochemical photovoltaic cells. This study highlights the potential of lumazine derivatives in enhancing the efficiency of solar cells (Anandan, Latha, & Maruthamuthu, 2002).

3. Anticancer and Apoptotic Effects

Studies have also explored the anticancer and apoptotic effects of lumazine derivatives. For example, Metzger et al. (2012) investigated the impact of xanthopterin and isoxanthopterin (both lumazine derivatives) on leukemic cell lines, revealing their potential as apoptosis-inducing agents (Metzger, Janes, Abadi, & Peyster, 2012).

4. Antiradical Activity

Kazunin et al. (2018) synthesized novel pteridinetrione derivatives, including 2,7(1H,8H)-Pteridinedione, and assessed their antiradical activity. Their findings suggest that these compounds have radical scavenging activity, comparable or superior to ascorbic acid, which opens avenues for their use in oxidative stress-related applications (Kazunin et al., 2018).

5. Potential in Honey Authentication

Beitlich et al. (2016) identified fluorescent pteridine derivatives, including 2,7(1H,8H)-Pteridinedione, in New Zealand manuka honey. These compounds were used as markers for authenticating genuine manuka honey, demonstrating the role of lumazine derivatives in food authentication and quality control (Beitlich, Lübken, Kaiser, Ispiryan, & Speer, 2016).

Safety and Hazards

2,7(1H,8H)-Pteridinedione is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

1,8-dihydropteridine-2,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-4-2-7-3-1-8-6(12)10-5(3)9-4/h1-2H,(H2,8,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKLCHHLYGNHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC2=C1N=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344355
Record name 2,7(1H,8H)-Pteridinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7(1H,8H)-Pteridinedione

CAS RN

65882-62-4
Record name 2,7(1H,8H)-Pteridinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7(1H,8H)-Pteridinedione
Reactant of Route 2
2,7(1H,8H)-Pteridinedione
Reactant of Route 3
Reactant of Route 3
2,7(1H,8H)-Pteridinedione
Reactant of Route 4
Reactant of Route 4
2,7(1H,8H)-Pteridinedione
Reactant of Route 5
2,7(1H,8H)-Pteridinedione
Reactant of Route 6
2,7(1H,8H)-Pteridinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.